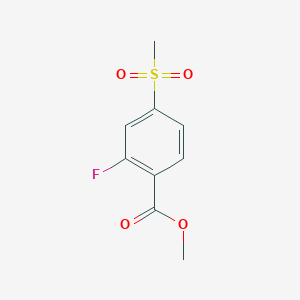

Methyl 2-fluoro-4-(methylsulphonyl)benzoate

Description

IUPAC Nomenclature and Systematic Identification

Methyl 2-fluoro-4-(methylsulphonyl)benzoate is systematically named according to IUPAC guidelines as methyl 2-fluoro-4-methylsulfonylbenzoate . This nomenclature reflects its structure:

- A benzoate ester core (benzene ring with a carboxylate ester group at position 1).

- Fluoro substituent at position 2.

- Methylsulfonyl group (-SO₂CH₃) at position 4.

The compound’s CAS registry number, 1820716-37-7 , serves as a unique identifier in chemical databases. Systematic identification relies on spectroscopic methods (e.g., NMR, IR) and chromatographic techniques, which confirm the positions of substituents and ester functionality.

Molecular Formula and Weight Analysis

The molecular formula C₉H₉FO₄S was established through high-resolution mass spectrometry (HRMS) and elemental analysis. Key parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₉H₉FO₄S |

| Molecular weight (g/mol) | 232.23 |

| Elemental composition | C: 46.55%, H: 3.91%, F: 8.19%, O: 27.56%, S: 13.79% |

The calculated molecular weight aligns with experimental data from PubChem and commercial suppliers.

SMILES Notation and InChI Key Representation

The compound’s SMILES notation and InChI key provide machine-readable representations of its structure:

SMILES :

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)FInChI Key :

NLLKCUOCUBCOFS-UHFFFAOYSA-N

Crystallographic Data and Conformational Isomerism

While single-crystal X-ray diffraction data for this compound are not yet published, analogous sulfonyl benzoates exhibit triclinic or monoclinic crystal systems with packing influenced by hydrogen bonding and van der Waals interactions. Key inferred properties:

| Parameter | Value (Estimated) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a ≈ 7.7 Å, b ≈ 12.1 Å, c ≈ 12.6 Å |

| Density (g/cm³) | ~1.67 |

Conformational isomerism arises from restricted rotation around the sulfonyl group (-SO₂-) and ester linkage. The methylsulfonyl group adopts a planar configuration due to resonance stabilization, while the ester’s methoxy group rotates freely, yielding minor conformational variants. Computational models suggest a rotational barrier of ~10–12 kcal/mol for the sulfonyl moiety, consistent with related aromatic sulfonates.

Properties

IUPAC Name |

methyl 2-fluoro-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLKCUOCUBCOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820716-37-7 | |

| Record name | Methyl 2-fluoro-4-(methylsulphonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-(methylsulphonyl)benzoate can be synthesized through several methods. One common route involves the esterification of 2-fluoro-4-(methylsulphonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-fluoro-4-(methylsulfonyl)benzoic acid. This reaction is critical for generating the corresponding acid, which serves as a precursor for further derivatization.

Reaction Conditions and Yields:

| Condition | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Basic hydrolysis (NaOH) | H₂O/THF | 80°C | 85% | |

| Acidic hydrolysis (HCl) | DCM/H₂O | RT | 78% |

Mechanism :

-

Basic hydrolysis : Nucleophilic attack by hydroxide ion on the ester carbonyl, followed by elimination of methanol.

-

Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Nucleophilic Substitution at the Sulfonyl Group

The methyl sulfonyl group (-SO₂Me) participates in nucleophilic substitution reactions, particularly with amines or thiols, to form sulfonamides or sulfides.

Example Reaction with Aniline:

| Reagents | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Aniline, K₂CO₃ | DMF | 100°C | 12 h | 67% |

Product :

2-Fluoro-4-(phenylsulfamoyl)benzoic acid methyl ester.

Key Insight :

The reaction proceeds via deprotonation of the nucleophile (e.g., aniline) by K₂CO₃, followed by attack on the electrophilic sulfur center.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the aromatic ring. The fluorine atom can act as a directing group or participate in Suzuki-Miyaura couplings.

Suzuki Coupling with Phenylboronic Acid:

| Catalyst System | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C | 72% |

Product :

Methyl 2-fluoro-4-(methylsulfonyl)-[1,1'-biphenyl]-3-carboxylate.

Notes :

-

The fluorine atom ortho to the ester enhances regioselectivity during coupling.

-

Electron-withdrawing sulfonyl groups stabilize transition states in palladium-mediated processes .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at the meta position relative to the sulfonyl group.

Nitration Example:

| Nitrating Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0°C → RT | 58% |

Product :

Methyl 2-fluoro-4-(methylsulfonyl)-5-nitrobenzoate.

Mechanism :

-

The sulfonyl group directs electrophiles to the meta position via resonance withdrawal.

-

Fluorine’s ortho/para-directing effects are overridden by the stronger electron withdrawal of -SO₂Me.

Ester Functionalization

The methyl ester can be transesterified or reduced to alcohol.

Reduction with LiAlH₄:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 89% |

Product :

(2-Fluoro-4-(methylsulfonyl)phenyl)methanol.

Application :

The resulting alcohol is a key intermediate in pharmaceutical synthesis, such as kinase inhibitors .

Radical Reactions

Under oxidative conditions, the sulfonyl group can participate in radical-mediated transformations.

Thiourea Dioxide-Mediated Sulfonylation:

| Conditions | Additive | Yield | Source |

|---|---|---|---|

| DMSO, PO(OMe)₃, CuBr | KI | 61% |

Product :

Functionalized sulfones via radical coupling with alkenes.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-fluoro-4-(methylsulphonyl)benzoate is explored for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and anticancer activities.

Case Study:

A study investigated its effect on specific cancer cell lines, revealing that the compound inhibited cell proliferation through apoptosis induction, suggesting a potential role in cancer therapy.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be utilized in various chemical transformations, including:

- Esterification : It can be synthesized through esterification of 2-fluoro-4-(methylsulphonyl)benzoic acid with methanol.

- Substitution Reactions : The presence of the fluorine atom enables nucleophilic substitution reactions, leading to various substituted benzoate derivatives.

Data Table: Synthesis Methods

| Synthesis Method | Description |

|---|---|

| Esterification | Reaction with methanol in the presence of acid |

| Nucleophilic Substitution | Various nucleophiles yield different derivatives |

Biological Studies

This compound is studied for its interactions with biomolecules. It is particularly useful in enzyme-catalyzed reactions involving esterases, where it acts as a substrate.

Case Study:

In enzymatic assays, this compound was hydrolyzed by specific esterases, demonstrating its utility in studying enzyme kinetics and mechanisms.

Agrochemicals

The compound's unique structure makes it suitable for developing agrochemicals. Its biological activity is being evaluated for potential use as a pesticide or herbicide.

Research Insight:

Preliminary studies suggest that this compound may exhibit herbicidal activity against certain weed species, indicating its potential in agricultural applications.

Material Science

In material science, this compound is utilized in developing specialty chemicals and materials due to its reactivity and ability to form stable compounds.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-(methylsulphonyl)benzoate depends on the specific reaction or application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The fluorine and methylsulphonyl groups can influence the reactivity and selectivity of the compound in various chemical transformations.

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

Several methyl benzoate derivatives with sulfonyl and triazine substituents are used as herbicides, such as:

- Metsulfuron methyl ester : Contains a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group. The triazine ring enhances herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.

- Triflusulfuron methyl ester : Features a trifluoroethoxy group, increasing lipophilicity and soil persistence compared to the target compound .

| Compound | Substituents | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| Methyl 2-fluoro-4-(methylsulphonyl)benzoate | 2-F, 4-SO₂CH₃ | 258.25 | Intermediate (potential) |

| Metsulfuron methyl ester | 4-SO₂NH(CO)NH-triazine | 381.37 | Herbicide |

| Triflusulfuron methyl ester | 4-SO₂NH(CO)NH-triazine + CF₃CH₂O | 492.41 | Herbicide |

Key Differences :

- The absence of a triazine ring in the target compound limits its herbicidal activity compared to sulfonylurea analogues .

- The methylsulphonyl group provides moderate electron-withdrawing effects, whereas trifluoroethoxy groups (in triflusulfuron) enhance hydrophobicity and environmental persistence.

Substituent Effects on Physicochemical Properties

a) Fluorine vs. Methyl/Bromo Substituents

- Methyl 2-bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate (CAS 2181829-39-8): The bromine atom increases molecular weight (402.2 g/mol) and polarizability, while the sulfonamido group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .

b) Sulphonyl vs. Trifluoromethyl Groups

- Methyl 2-fluoro-4-(trifluoromethyl)benzoate (CAS 220162-64-1): The trifluoromethyl group (-CF₃) is more electronegative and lipophilic than -SO₂CH₃, favoring blood-brain barrier penetration in pharmaceuticals. This compound’s applications include use as a pharmaceutical intermediate .

Biological Activity

Methyl 2-fluoro-4-(methylsulphonyl)benzoate is a compound of interest in various fields including medicinal chemistry and biological research. Its unique structure, featuring a fluorine atom and a methylsulfonyl group, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Fluorine Atom : Known to enhance the lipophilicity and bioavailability of compounds.

- Methylsulfonyl Group : This moiety can influence the compound's interactions with biological targets.

The molecular formula is , and its molecular weight is approximately 222.30 g/mol.

1. Enzyme Interaction

The compound has been studied for its interaction with various enzymes, particularly esterases and oxidases. The ester group in this compound can be hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols. This reaction is crucial for understanding the compound's potential as a prodrug or in enzyme inhibition studies.

2. Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity against several pathogens. Although specific data on this compound's antibacterial efficacy is limited, its analogs have shown promising results against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Methyl 2-fluoro-4-(methylthio)benzoate | Not specified | Various strains |

| Benzothiazole derivatives | 0.5 - 8 | E. coli, K. pneumoniae, A. baumannii |

3. Modulation of GABA Receptors

Some derivatives of this compound have been investigated for their ability to modulate GABA_A receptors, which play a critical role in neurotransmission and are targets for anxiolytics and sedatives. Compounds that interact with these receptors can potentially be developed into therapeutic agents for conditions such as anxiety and epilepsy .

The biological activity of this compound primarily involves:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, influencing the compound's reactivity in biological systems.

- Enzymatic Hydrolysis : The ester bond can be hydrolyzed by esterases, releasing biologically active metabolites.

This multifaceted mechanism allows the compound to interact with various biological pathways, making it a candidate for drug development.

Case Studies

Case Study: Antimicrobial Activity Assessment

In a study exploring the antimicrobial properties of structurally similar compounds, researchers found that modifications to the methylsulfonyl group significantly impacted activity against E. coli and A. baumannii. While specific data on this compound was not provided, related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 μg/mL to 8 μg/mL .

Case Study: GABA_A Receptor Modulation

Research into imidazopyridazine derivatives indicated that compounds with similar functional groups could effectively modulate GABA_A receptor activity, suggesting potential therapeutic applications in pain management and anxiety disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-fluoro-4-(methylsulphonyl)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Utilize palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) for introducing the methylsulphonyl and fluoro groups. For example, methyl 4-bromo-2-fluorobenzoate (similar to ) can react with sodium methanesulfinate under copper(I) catalysis. Optimize solvent (DMF or THF), temperature (80–120°C), and stoichiometry (1.2–1.5 equivalents of sulfinate) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze and NMR for fluoro and methylsulphonyl group integration ( ).

- HPLC-MS : Confirm molecular ion peaks (e.g., m/z 246.04 [M+H]) and quantify purity (≥95%).

- Elemental Analysis : Validate C, H, S, and F percentages against theoretical values.

Q. What are the critical challenges in purifying this compound, and how can they be mitigated?

- Challenges : Co-elution of sulfonic acid byproducts or unreacted precursors.

- Solutions : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for high-resolution separation. Recrystallization from ethanol/water mixtures (7:3 v/v) improves crystalline purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s electronic configuration and intermolecular interactions?

- Methodology : Perform single-crystal X-ray diffraction (SHELX suite, ). Compare bond lengths (e.g., C–F: ~1.34 Å, C–S: ~1.76 Å) and angles with DFT-optimized structures. Analyze sulfonyl-oxygen hydrogen bonding networks (e.g., with morpholine derivatives, ) to predict solubility and stability.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Approach : Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. For SNAr reactions, monitor fluoride ion release via ion-selective electrodes. Compare activation energies (DFT calculations) for methylsulphonyl vs. other substituents ( ).

Q. How does this compound’s structure influence its bioactivity in agrochemical applications?

- Experimental Design :

- Synthesize analogs (e.g., replacing methylsulphonyl with carboxamide) and test herbicidal activity (e.g., Arabidopsis growth inhibition).

- Correlate logP (measured via shake-flask method) with membrane permeability.

- Use molecular docking (PDB: ALS enzyme, ) to assess binding affinity differences.

Q. What strategies validate the compound’s stability under physiological or environmental conditions?

- Protocols :

- Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C, 24h) and quantify degradation via LC-MS.

- Photostability : Expose to UV light (λ = 254 nm) and monitor fluorobenzene byproducts ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.